11-Hydroxyicosa-5,8,12,14-tetraenoic acid
Overview
Description
11-Hydroxyicosa-5,8,12,14-tetraenoic acid is a compound with the molecular formula C20H32O3. It is a hydroxy fatty acid derived from arachidonic acid, a polyunsaturated omega-6 fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyicosa-5,8,12,14-tetraenoic acid typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, which introduce a hydroxyl group at specific positions on the arachidonic acid molecule. Chemical synthesis may involve the use of reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes using bioreactors. These processes are optimized for high yield and purity, often employing genetically engineered microorganisms that express specific lipoxygenases. The product is then purified using techniques such as chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
11-Hydroxyicosa-5,8,12,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds in the molecule can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 11-oxoicosa-5,8,12,14-tetraenoic acid.
Reduction: Formation of 11-hydroxyicosanoic acid.
Substitution: Formation of 11-halogenated derivatives.
Scientific Research Applications
11-Hydroxyicosa-5,8,12,14-tetraenoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in cellular signaling and as a biomarker for certain diseases.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and as an additive in cosmetic formulations.
Mechanism of Action
The mechanism of action of 11-Hydroxyicosa-5,8,12,14-tetraenoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism and inflammation. Additionally, it can be metabolized by cytochrome P450 enzymes to produce bioactive metabolites that modulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxyicosa-5,8,11,14-tetraenoic acid
- 8-Hydroxyicosa-5,9,11,14-tetraenoic acid
- 12-Hydroxyicosa-5,8,10,14-tetraenoic acid
Uniqueness
11-Hydroxyicosa-5,8,12,14-tetraenoic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other hydroxy fatty acids. Its ability to modulate PPARs and produce bioactive metabolites makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
11-hydroxyicosa-5,8,12,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZRCCHPLVMMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868247 | |
Record name | 11-Hydroxyicosa-5,8,12,14-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.